N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
CAS No.:
Cat. No.: VC19991678
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O3 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H19N3O3/c1-27-19-8-4-7-18-15(19)9-11-24(18)12-10-22-21(26)16-13-20(25)23-17-6-3-2-5-14(16)17/h2-9,11,13H,10,12H2,1H3,(H,22,26)(H,23,25) |
| Standard InChI Key | FZLBRWOQZIKTQV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-(2-(4-Methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide features a quinoline core substituted at the 4-position with a carboxamide group and at the 2-position with an oxo group. The indole moiety, linked via an ethyl chain, is further modified with a methoxy group at the 4-position. This combination creates a planar, conjugated system that may facilitate π-π stacking interactions with aromatic residues in proteins or nucleic acids.
The canonical SMILES string confirms the connectivity of the substituents. The presence of both hydrogen bond donors (amide NH) and acceptors (carbonyl oxygens, methoxy group) suggests potential solubility in polar aprotic solvents, though experimental data remains unreported.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 361.4 g/mol | |
| logP (Predicted) | 1.98 | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 58.77 Ų |
Spectroscopic Characterization
Synthetic protocols for this compound typically employ nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) for structural validation. The -NMR spectrum would likely show distinct signals for the indole NH proton (δ ~10-12 ppm), the methoxy group (δ ~3.8 ppm), and the quinoline carbonyl group (δ ~160-170 ppm in -NMR). Mass spectrometry would confirm the molecular ion peak at m/z 361.4.
Synthesis and Derivatization
Synthetic Pathways
The synthesis of N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves three primary stages:
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Quinoline Core Formation: The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid precursor is synthesized via cyclization of aniline derivatives or through Pfitzinger reactions .
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Indole Moieties: The 4-methoxyindole is alkylated at the 1-position using 2-chloroethylamine, introducing the ethylamine side chain.
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Amide Coupling: The quinoline-4-carboxylic acid is activated (e.g., using HATU or EDCI) and coupled with the indole-ethylamine intermediate to form the final carboxamide .
Table 2: Comparative Analysis of Analogous Compounds
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-2-methyl... | 345.4 | Methyl, isoquinoline, indole |
| 2-(2-Methoxyethyl)-N-[2-(4-methoxy... | 419.48 | Methoxyethyl, isoquinoline |
| Target Compound | 361.4 | Methoxyindole, quinoline |
Challenges in Purification
Purification often requires gradient elution chromatography due to the compound’s moderate polarity. Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases has been effective for isolating >95% pure batches.
Biological Activities and Mechanistic Insights
Putative Targets
While direct studies on this compound are scarce, structural analogs provide mechanistic clues:
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Indole Derivatives: Modulate serotonin receptors (5-HT, 5-HT) and inhibit kinases like CDK2 .
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Quinoline Derivatives: Intercalate DNA (e.g., chloroquine) or inhibit topoisomerases .
The carboxamide group may enhance binding to ATP pockets in kinases or proteases, as seen in vemurafenib-like inhibitors .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate logP (1.98) suggests adequate intestinal absorption .
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential O-demethylation of the methoxy group.
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Excretion: Renal clearance predominates due to the compound’s molecular weight <500 Da.
Toxicity Risks
Structural alerts include the indole moiety (potential genotoxicity) and the quinoline core (hepatotoxicity risk) . In silico toxicity predictors like ProTox-II estimate a LD of 250 mg/kg in rats, classifying it as Category III .
Applications and Future Directions
Drug Development
This compound’s dual pharmacophores position it as a lead for:
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Anticancer Agents: Targeting Topoisomerase II or BCR-ABL fusion proteins.
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Antipsychotics: Modulating 5-HT receptors.
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Antimicrobials: Disrupting bacterial DNA gyrase.
Chemical Biology Probes
Fluorescent tags (e.g., BODIPY) could be appended to the ethylamine side chain to track cellular uptake in real-time .
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